(2-Amino-6-chloropyridin-3-yl)methanol
Overview
Description
“(2-Amino-6-chloropyridin-3-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives . It is used in the field of chemistry as a building block .
Synthesis Analysis
The synthesis of “(2-Amino-6-chloropyridin-3-yl)methanol” involves several steps. One method involves the use of lithium aluminum hydride in tetrahydrofuran . Another method involves the use of dimethylsulfide borane complex in tetrahydrofuran . Please refer to the original sources for detailed experimental methods .Molecular Structure Analysis
The molecular formula of “(2-Amino-6-chloropyridin-3-yl)methanol” is C6H7ClN2O . The molecular weight is 158.59 .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Patel et al. (2011) described the use of 2-chloropyridine-3-carboxylic acid, a close derivative of (2-Amino-6-chloropyridin-3-yl)methanol, in the synthesis of pyridine carboxylic acids, which displayed variable antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Crystal and Molecular Structure Analysis
- Lakshminarayana et al. (2009) conducted a detailed structural analysis of a compound similar to (2-Amino-6-chloropyridin-3-yl)methanol, focusing on its crystal structure, which is critical for understanding its chemical properties and potential applications (Lakshminarayana et al., 2009).
Metal Complex Synthesis and Polymerization
- Kaya et al. (2021) explored the synthesis of Schiff base ligands and metal complexes using derivatives of 2-amino-6-chloropyridine. They also studied the polymerization of these compounds, which could have implications for material science applications (Kaya, Daban, & Şenol, 2021).
Catalytic Hydrogenation Studies
- Sukhorukov et al. (2008) investigated the catalytic hydrogenation of compounds related to (2-Amino-6-chloropyridin-3-yl)methanol, offering insights into potential chemical synthesis pathways (Sukhorukov et al., 2008).
C-H Halogenation Reactions
- Sun et al. (2014) demonstrated the utility of (6-Amino-2-chloro-3-fluorophenyl)methanol in palladium-catalyzed C-H halogenation reactions, suggesting potential uses in organic synthesis (Sun, Sun, & Rao, 2014).
Domino Reaction Synthesis
- Zhao et al. (2020) developed a catalyst-free domino reaction involving a derivative of (2-Amino-6-chloropyridin-3-yl)methanol, leading to the synthesis of new compounds with potential applications in agriculture (Zhao et al., 2020).
Zinc Complexes in Aldol Reactions
- Darbre et al. (2002) synthesized zinc complexes using ligands derived from pyridine, which could be relevant to the study of (2-Amino-6-chloropyridin-3-yl)methanol in the context of catalysis and aldol reactions (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).
properties
IUPAC Name |
(2-amino-6-chloropyridin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGSHZIXUIHUFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482831 | |
Record name | (2-Amino-6-chloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58584-60-4 | |
Record name | (2-Amino-6-chloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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